
エシンIb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacological Properties
1. Anti-Inflammatory Effects
Escin Ib exhibits potent anti-inflammatory properties. It has been shown to reduce capillary permeability and inhibit vascular permeability induced by various inflammatory agents such as bradykinin and histamine. In animal studies, escin Ib demonstrated a dose-dependent reduction in edema and inflammatory responses, making it a valuable candidate for treating conditions characterized by inflammation and swelling .
2. Venotonic Effects
Escin Ib is recognized for its venotonic effects, which are beneficial in the management of chronic venous insufficiency. It enhances venous tone and reduces symptoms associated with venous disorders, such as pain and swelling in the legs. Clinical applications often include formulations containing escin Ib to alleviate symptoms in patients suffering from varicose veins and related conditions .
3. Antiedematous Activity
Research indicates that escin Ib effectively reduces edema formation. In controlled studies, it has been administered both intravenously and orally, showing significant efficacy in minimizing fluid accumulation in tissues following injury or inflammation . The compound's ability to modulate vascular permeability is crucial in its antiedematous action.
Pharmacokinetics
The pharmacokinetic profile of escin Ib has been studied extensively. Key findings include:
- Bioavailability : Studies indicate that escin Ib has poor oral bioavailability (<2%), suggesting that intravenous administration may be more effective for therapeutic outcomes .
- Metabolism : After administration, escin Ib can convert to isoescin Ib, which may enhance its therapeutic effects due to improved absorption characteristics .
- Half-Life and Duration of Action : The terminal half-life of escin Ib is extended when administered as part of a mixture containing multiple isomers, indicating that formulations with combined isomers may provide prolonged therapeutic effects compared to single-isomer preparations .
Case Studies
Several case studies highlight the clinical applications of escin Ib:
- Chronic Venous Insufficiency : A clinical trial involving patients with chronic venous insufficiency demonstrated significant improvements in symptoms such as leg heaviness and swelling after treatment with escin-containing formulations.
- Post-Surgical Edema : In post-operative patients, escin Ib was effective in reducing edema following surgical procedures, contributing to faster recovery times.
- Sports Medicine : Athletes using topical formulations containing escin Ib reported reduced swelling and pain after injuries, supporting its use in sports medicine .
作用機序
エシンは、複数のメカニズムを通じてその効果を発揮します:
生化学分析
Biochemical Properties
Escin Ib plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of escin Ib is with nuclear factor-kappa B (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Escin Ib inhibits the activation of NF-kB, thereby reducing the expression of pro-inflammatory cytokines and mediators. Additionally, escin Ib interacts with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . These interactions highlight the anti-inflammatory properties of escin Ib.
Cellular Effects
Escin Ib exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, escin Ib induces apoptosis by increasing the expression of pro-apoptotic proteins such as p21 and decreasing the expression of anti-apoptotic proteins like Bcl-2 . This leads to the inhibition of cell proliferation and tumor growth. In endothelial cells, escin Ib enhances the integrity of the vascular endothelium, reducing vascular permeability and edema . Furthermore, escin Ib has been shown to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its protective effects on cells.
Molecular Mechanism
The molecular mechanism of action of escin Ib involves several key processes. Escin Ib binds to specific biomolecules, inhibiting or activating their function. For example, escin Ib binds to and inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins . It also inhibits the activation of NF-kB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines . Additionally, escin Ib induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . These molecular interactions and processes underlie the pharmacological effects of escin Ib.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of escin Ib have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Escin Ib has been found to be relatively stable under physiological conditions, maintaining its activity over extended periods . Its stability can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that escin Ib can exert sustained anti-inflammatory and anti-cancer effects, with minimal degradation . These findings suggest that escin Ib has the potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of escin Ib vary with different dosages in animal models. Studies have shown that low to moderate doses of escin Ib exhibit significant anti-inflammatory and anti-cancer effects without causing toxicity . At high doses, escin Ib can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the therapeutic effects of escin Ib plateau at higher doses, indicating that optimal dosing is crucial for maximizing its benefits while minimizing adverse effects.
Metabolic Pathways
Escin Ib is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which convert escin Ib into more water-soluble metabolites for excretion. Escin Ib also interacts with enzymes involved in the synthesis and degradation of eicosanoids, influencing the levels of these bioactive lipids . These metabolic interactions contribute to the pharmacokinetics and pharmacodynamics of escin Ib.
Transport and Distribution
Escin Ib is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with albumin, a major plasma protein, which facilitates its transport in the bloodstream . Escin Ib can also bind to cell surface receptors and transporters, allowing its uptake into cells. Once inside the cells, escin Ib can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of escin Ib.
Subcellular Localization
The subcellular localization of escin Ib plays a significant role in its activity and function. Escin Ib has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, escin Ib interacts with signaling molecules and enzymes, modulating their activity. In the nucleus, escin Ib can influence gene expression by interacting with transcription factors and chromatin . In the mitochondria, escin Ib can affect cellular metabolism and apoptosis by modulating the function of mitochondrial proteins . These subcellular localizations and interactions contribute to the diverse pharmacological effects of escin Ib.
準備方法
合成経路と反応条件
エシンは、主にセイヨウトチノキの種子から抽出されます。 抽出プロセスには、エタノールやメタノールなどの溶媒を使用してサポニン複合体を分離することが含まれます . 粗抽出物はその後、さまざまなクロマトグラフィー技術によって精製され、エシンが純粋な形で得られます .
工業生産方法
エシンの工業生産には、大規模な抽出および精製プロセスが含まれます。種子は最初に細かい粉末に粉砕され、その後溶媒抽出にかけられます。 抽出物は濃縮され、カラムクロマトグラフィーを使用して精製され、エシンが分離されます . この方法により、医薬品用途に適した高純度のエシンを高い収率で得ることができます。
化学反応の分析
反応の種類
エシンは、加水分解、酸化、エステル化など、さまざまな化学反応を起こします . これらの反応は、化合物を修飾してその治療特性を強化するために不可欠です。
一般的な試薬と条件
加水分解: 酸性または酵素的な加水分解は、エシンをそのアグリコンと糖成分に分解するために使用されます.
酸化: 過酸化水素などの酸化剤を使用して、エシンの構造を修飾することができます.
エステル化: この反応には、アシル化剤を使用してエシンのエステルを形成し、その生物学的利用能を向上させることが含まれます.
生成される主な生成物
これらの反応から生成される主な生成物には、プロトエシゲニン、イソエシン、およびエシンのさまざまなエステル誘導体があります . これらの誘導体は、その増強された薬理学的活性について研究されています。
科学研究の応用
エシンは、さまざまな分野において、幅広い科学研究の応用範囲を持っています:
類似化合物との比較
エシンは、その独特の特性により、しばしば他のサポニンやトリテルペノイドと比較されます:
特性
CAS番号 |
26339-90-2 |
---|---|
分子式 |
C55H86O24 |
分子量 |
1131.3 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |
InChIキー |
AXNVHPCVMSNXNP-JVDJOBJGSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Key on ui other cas no. |
6805-41-0 26339-90-2 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
escin Ib escin-II |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。